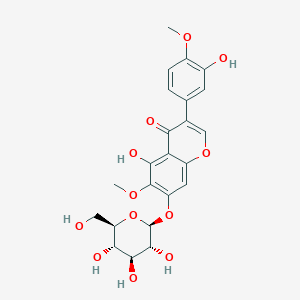

Iristectorin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

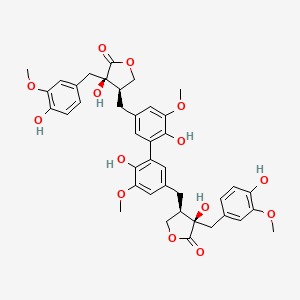

L'Iristectorine A est un composé naturel extrait de la plante Iris tectorum. Il appartient à la classe des flavonoïdes, plus précisément des isoflavones, et est connu pour ses propriétés anticancéreuses potentielles, en particulier contre le cancer du sein . La structure chimique de l'Iristectorine A est caractérisée par un arrangement complexe de groupes hydroxyle et méthoxyle, contribuant à son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Iristectorine A implique plusieurs étapes, à partir de composés organiques de base. Une méthode courante comprend la réaction de la 3-hydroxy-4-méthoxybenzaldéhyde avec du méthanol en présence d'un catalyseur acide pour former le composé intermédiaire. Ce composé intermédiaire est ensuite soumis à d'autres réactions, y compris la cyclisation et la glycosylation, pour obtenir l'Iristectorine A .

Méthodes de production industrielle : La production industrielle de l'Iristectorine A implique généralement l'extraction de l'Iris tectorum à l'aide de solvants comme le méthanol ou l'éthanol. L'extrait est ensuite purifié par diverses techniques chromatographiques pour isoler l'Iristectorine A sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L'Iristectorine A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent la convertir en formes plus réduites, modifiant souvent son activité biologique.

Substitution : Diverses réactions de substitution peuvent se produire sur les groupes hydroxyle et méthoxyle, conduisant à différents dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle dans des conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'Iristectorine A, chacun ayant des activités biologiques potentiellement différentes .

Applications De Recherche Scientifique

L'Iristectorine A a une large gamme d'applications en recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des flavonoïdes et de leurs dérivés.

Biologie : La recherche se concentre sur son rôle dans les processus cellulaires et son potentiel en tant qu'antioxydant naturel.

Médecine : L'Iristectorine A est étudiée pour ses propriétés anticancéreuses, en particulier dans le traitement du cancer du sein.

Industrie : Elle est utilisée dans le développement de banques de produits naturels pour la découverte et le développement de médicaments.

5. Mécanisme d'action

Le mécanisme d'action de l'Iristectorine A implique plusieurs cibles moléculaires et voies :

Cibles moléculaires : Elle cible diverses enzymes et récepteurs impliqués dans la prolifération et la survie des cellules cancéreuses.

Voies impliquées : L'Iristectorine A module des voies telles que la voie PI3K/Akt, conduisant à l'inhibition de la croissance des cellules cancéreuses et à l'induction de l'apoptose.

Composés similaires :

Génistéine : Une autre isoflavone aux propriétés anticancéreuses.

Daïdzéine : Connue pour son activité œstrogénique et ses bienfaits potentiels pour la santé.

Biochanine A : De structure et de fonction similaires, avec des propriétés anti-inflammatoires et anticancéreuses.

Unicité de l'Iristectorine A : L'Iristectorine A se distingue par sa source d'extraction spécifique (Iris tectorum) et sa combinaison unique de groupes hydroxyle et méthoxyle, qui contribuent à ses activités biologiques distinctes .

Mécanisme D'action

The mechanism of action of Iristectorin A involves several molecular targets and pathways:

Molecular Targets: It targets various enzymes and receptors involved in cancer cell proliferation and survival.

Pathways Involved: this compound modulates pathways such as the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparaison Avec Des Composés Similaires

Genistein: Another isoflavone with anti-cancer properties.

Daidzein: Known for its estrogenic activity and potential health benefits.

Biochanin A: Similar in structure and function, with anti-inflammatory and anti-cancer properties.

Uniqueness of Iristectorin A: this compound stands out due to its specific extraction source (Iris tectorum) and its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities .

Propriétés

Formule moléculaire |

C23H24O12 |

|---|---|

Poids moléculaire |

492.4 g/mol |

Nom IUPAC |

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3/t15-,18-,20+,21-,23-/m1/s1 |

Clé InChI |

HFODKTZIQVSGJO-ZTATXHNCSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

SMILES isomérique |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canonique |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Origine du produit |

United States |

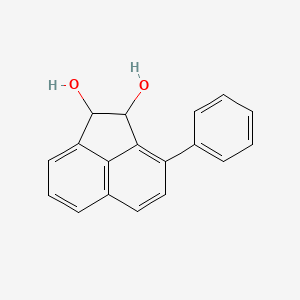

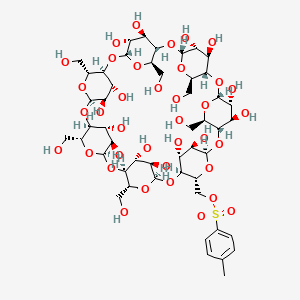

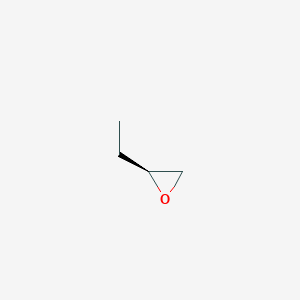

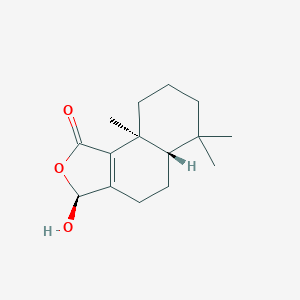

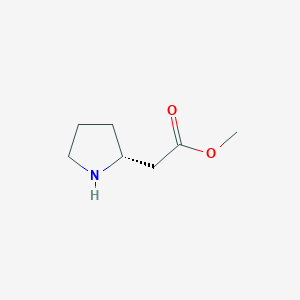

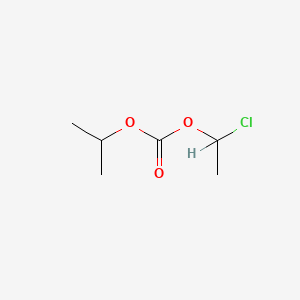

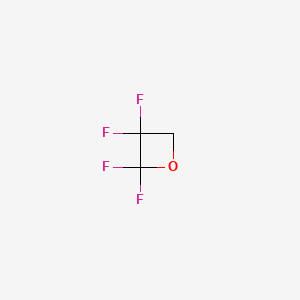

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1631345.png)